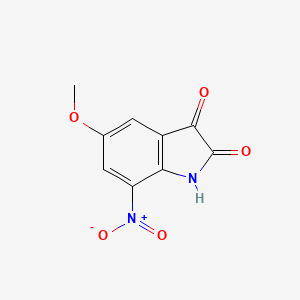

5-methoxy-7-nitro-1H-indole-2,3-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-methoxy-7-nitro-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C9H6N2O5 and its molecular weight is 222.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antimicrobial Activity

5-Methoxy-7-nitro-1H-indole-2,3-dione has shown promising antimicrobial properties. In a study evaluating various indole derivatives, compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The diameter of inhibition zones (DIZ) for certain derivatives reached values of 21 mm against Staphylococcus aureus and 22 mm against Bacillus subtilis, indicating strong antibacterial effects .

Table 1: Antimicrobial Efficacy of Indole Derivatives

| Compound | Target Bacteria | DIZ (mm) |

|---|---|---|

| 5-Methoxy-7-nitro | S. aureus | 21 |

| 5-Methoxy-7-nitro | B. subtilis | 22 |

| Other derivatives | Various pathogens | Varies |

Anticancer Potential

The anticancer activity of this compound has also been explored. In vitro studies indicated that certain derivatives displayed cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). Notably, one derivative exhibited an IC50 value of 0.34 μM against MCF-7 cells, indicating potent antiproliferative effects. The mechanisms through which these compounds exert their effects may include:

- Enzyme Inhibition : Targeting enzymes involved in cancer cell proliferation.

- Receptor Modulation : Interacting with receptors that regulate cellular growth.

- Induction of Apoptosis : Triggering programmed cell death pathways.

Table 2: Anticancer Activity Against Human Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5-Methoxy-7-nitro | HeLa | Varies |

| 5-Methoxy-7-nitro | MCF-7 | 0.34 |

| 5-Methoxy-7-nitro | HT-29 | Varies |

Case Study 1: Antimicrobial Efficacy

A comprehensive evaluation of various indole derivatives, including those derived from this compound, demonstrated significant antimicrobial activity. The study utilized the Diameter of Inhibition Zone assay to measure efficacy against multiple bacterial strains, confirming the compound's potential as a lead for developing new antibiotics .

Case Study 2: Anticancer Activity Assessment

In another study focusing on the anticancer properties of indole derivatives, researchers conducted assays on several cancer cell lines. The results revealed that compounds similar to 5-methoxy-7-nitro exhibited notable cytotoxicity and could induce apoptosis in cancer cells. This highlights the therapeutic potential of these compounds in oncology .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-methoxy-7-nitro-1H-indole-2,3-dione, and how do reaction conditions influence yield?

- Methodological Answer : Microwave-assisted synthesis using this compound as a starting material has been demonstrated with cyanoacetic acid in dioxane and triethylamine. Reaction parameters such as time (4–6 hours) and temperature (70°C) significantly impact yield and purity. For example, Method A (80% yield) and Method B (73% yield) differ in product distribution due to variations in heating duration and solvent handling . Traditional reflux methods (e.g., with oxalyl chloride in diethyl ether) also yield high-purity products (91% yield) but require strict control of pH and temperature .

Q. How can NMR spectroscopy confirm the structure and purity of this compound?

- Methodological Answer : 1H NMR (DMSO-d6) for this compound shows distinct signals at δ 3.83 (s, 3H, methoxy), δ 7.50–7.54 (d, 2H, aromatic protons), and δ 11.22 (s, 1H, NH). 13C NMR confirms carbonyl (δ 176.86) and nitro-substituted aromatic carbons (δ 134.85–154.48). TLC and HRMS-TOF are complementary for verifying purity and molecular weight (e.g., m/z 438.53924 for derivatives) .

Q. What purification techniques are effective for isolating this compound derivatives?

- Methodological Answer : Column chromatography with 70:30 ethyl acetate/hexane effectively separates intermediates, while recrystallization from chloroform or diethyl ether yields high-purity solids. Side products (e.g., unreacted starting materials) can be minimized by monitoring reactions with TLC and optimizing reaction times to ≤6 hours .

Advanced Research Questions

Q. What methodological considerations are critical for microwave-assisted synthesis of functionalized derivatives?

- Methodological Answer : Microwave irradiation accelerates reactions but requires precise control of parameters:

- Power : Higher power (e.g., 300 W) reduces reaction time but may degrade heat-sensitive intermediates.

- Solvent : Polar solvents like dioxane enhance microwave absorption but necessitate post-reaction extraction (e.g., ethyl acetate/water).

- Catalyst : Triethylamine acts as a base to neutralize HCl byproducts, improving yield. Comparative studies show Method A (shorter heating) favors higher yields, while Method B reduces side products .

Q. How can crystallographic software resolve structural ambiguities in nitro-substituted indole derivatives?

- Methodological Answer : SHELXL and OLEX2 are critical for refining crystal structures. For example:

- Twinning Analysis : SHELXL handles high-resolution data and twinned crystals via the HKLF5 format, resolving overlapping electron density in nitro groups.

- Hydrogen Bonding : OLEX2 visualizes intermolecular interactions (e.g., NH···O=C) critical for stabilizing crystal packing.

- Validation : R-factor convergence (<0.05) and residual density maps (<0.3 eÅ⁻³) ensure accuracy .

Q. How can contradictory spectroscopic data be reconciled during structural elucidation?

- Methodological Answer : Discrepancies in NMR or MS data often arise from:

- Tautomerism : Nitro and carbonyl groups may adopt alternate tautomeric forms, shifting δ values.

- Solvent Effects : DMSO-d6 vs. CDCl3 can alter chemical shifts (e.g., NH protons deshielded in DMSO).

- Resolution : HRMS-TOF (m/z ±0.001) resolves isobaric interferences, while 2D NMR (COSY, HSQC) confirms connectivity .

Q. What pharmacological screening strategies are applicable for this compound derivatives?

- Methodological Answer : Pilot studies for antiglaucoma agents involve:

属性

分子式 |

C9H6N2O5 |

|---|---|

分子量 |

222.15 g/mol |

IUPAC 名称 |

5-methoxy-7-nitro-1H-indole-2,3-dione |

InChI |

InChI=1S/C9H6N2O5/c1-16-4-2-5-7(6(3-4)11(14)15)10-9(13)8(5)12/h2-3H,1H3,(H,10,12,13) |

InChI 键 |

KFNPBOSYECQAHA-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C2=O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。